

An In-depth Technical Guide to the Chemical Structure and Stability of Moxalactam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Moxalactam

Cat. No.: B15564020

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Introduction

Moxalactam, also known as latamoxef, is a broad-spectrum, third-generation oxacephem antibiotic.[1][2] Structurally similar to cephalosporins, it is distinguished by the substitution of an oxygen atom for the sulfur atom in the dihydrothiazine ring of the cephem nucleus.[3][4] This modification contributes to its enhanced antibacterial activity.[3] **Moxalactam** exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic species, and demonstrates significant stability against many bacterial β -lactamases.[2][5] This guide provides a detailed examination of its chemical structure and stability profile, tailored for researchers and professionals in drug development.

Chemical Structure

Moxalactam is a synthetic β -lactam antibiotic with a complex molecular architecture that dictates its biological activity and stability.

IUPAC Name: (6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
[6]

Core Structure: The foundation of **moxalactam** is a 5-oxa-1-azabicyclo[4.2.0]oct-2-ene ring system, which classifies it as an oxacephem.[6] This replacement of the sulfur atom, typically found in cephalosporins, with an oxygen atom is a key structural feature.[3]

Key Substituents and their Functional Significance:

- **7 α -Methoxy Group:** This substituent on the β -lactam ring is crucial for the compound's stability against a wide variety of β -lactamases, particularly cephalosporinases produced by Gram-negative bacteria.[3][7][8] This steric hindrance protects the β -lactam ring from enzymatic hydrolysis.
- **p-Hydroxyphenylmalonyl Side Chain (at position 7):** This group positively influences the antibacterial spectrum and β -lactamase stability.[3] It also contributes to the pharmacokinetic profile of the drug.[3]
- **1-Methyl-1H-tetrazol-5-yl-thiomethyl Side Chain (at position 3):** This moiety is associated with maximizing the in vitro antibacterial activity.[3] However, this side chain has also been linked to an increased risk of bleeding and disulfiram-like reactions when alcohol is consumed.[1]

Stereochemistry: **Moxalactam** possesses a chiral center in the p-hydroxyphenylmalonyl side chain, leading to the existence of two epimers: R and S.[9][10] The R-epimer is generally considered to be about twice as active as the S-epimer against most susceptible organisms, although they show equal activity against *Pseudomonas aeruginosa*. [10][11] These epimers are stereochemically unstable and can undergo interconversion (epimerization) in solution.[9]

Stability Profile

The stability of **moxalactam** is influenced by several factors, including its stereochemistry, the pH of the medium, temperature, and the presence of enzymes.

Epimerization and Stereochemical Stability

Moxalactam in solution exists as an equilibrium mixture of its R and S epimers.[9] The ratio of these epimers at equilibrium is dependent on the solvent. In buffered saline, the R:S ratio is approximately 50:50, while in serum, it shifts to 45:55.[10][11] The epimers are stable when stored at -20°C.[11] However, at higher temperatures, they interconvert until equilibrium is reached.

Condition	Epimer	Interconversion Half-life	Reference
Serum at 37°C	R	1.5 hours	[11]
S	1.5 hours	[11]	
Serum at 22°C	R	4.8 hours	[11]
S	11 hours	[11]	
Serum at 4°C	R	13 hours	[11]
S	43 hours	[11]	

pH-Dependent Stability

The degradation and epimerization of **moxalactam** in aqueous solutions are highly dependent on pH. The kinetics of both processes have been shown to follow pseudo-first-order reactions.

[\[12\]](#)

- Degradation: **Moxalactam** exhibits its maximum stability in the pH range of 4.0 to 6.0.[\[12\]](#) Its degradation is subject to both hydrogen ion (acidic) and hydroxide ion (basic) catalysis.[\[12\]](#)
- Epimerization: The rate of epimerization is minimized at a pH of approximately 7.0.[\[12\]](#) In the acidic region, the dissociation of the side chain carboxylic acid group influences the rate, while in the basic region, it is catalyzed by hydroxide ions.[\[12\]](#)

Parameter	Optimal pH for Stability	Influencing Factors	Reference
Degradation	4.0 - 6.0	Hydrogen and hydroxide ion catalysis; dissociation of the phenolic group.	[12]
Epimerization	~7.0	Dissociation of the side chain carboxylic acid group (acidic pH); hydroxide ion catalysis (basic pH).	[12]

Temperature-Dependent Stability

Moxalactam's stability is significantly affected by temperature. It is relatively stable when stored at low temperatures.

Storage Temperature	Observed Stability	Reference
-70°C	Recommended for long-term storage; stable for up to 1 year in MIC trays.	[13][14]
-25°C	Suitable for storage up to 3 months for many β -lactams, including moxalactam.	[13][14]
-20°C	Epimers are stable.	[11]
-10°C	Appears to be unsuitable for storage.	[13][14]
4°C	Relatively stable.	[13]
37°C	Appreciable loss of activity in serum, with a half-life of approximately 8 hours for the R+S mixture.	[10][15]

β-Lactamase Stability

A key feature of **moxalactam** is its high degree of stability against a broad range of β-lactamase enzymes.^{[5][7]} This resistance is primarily conferred by the 7α-methoxy group.^[3]

- Resistance to Hydrolysis: **Moxalactam** is not significantly hydrolyzed by common plasmid and chromosomally-mediated β-lactamases.^{[7][16]} It shows excellent resistance to cephalosporinases.^{[17][18]}
- Inhibition and Inactivation: **Moxalactam** acts as a potent inhibitor of some cephalosporinases.^[19] It can progressively inactivate these enzymes, a property that contributes significantly to its stability and efficacy against β-lactamase-producing organisms.^{[17][18]}

Experimental Protocols

Protocol for Stability and Epimerization Analysis by HPLC

This protocol outlines a method to determine the degradation and epimerization kinetics of **moxalactam** in aqueous solutions.^[12]

a. Sample Preparation:

- Prepare buffer solutions of desired pH values (e.g., pH 1.0-11.5) with a constant ionic strength (e.g., 0.5 M).
- Dissolve a known concentration of **moxalactam** (either the R/S mixture or isolated epimers) in the prepared buffer solutions.
- Incubate the solutions in a constant temperature bath (e.g., 37°C).
- At predetermined time intervals, withdraw aliquots and immediately dilute with a cold mobile phase or quenching solution to stop further reaction.

b. Chromatographic Conditions:

- Instrument: High-Pressure Liquid Chromatography (HPLC) system with a UV detector.

- Column: A reverse-phase column (e.g., C18) suitable for separating the R and S epimers and any degradation products.
- Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH and composition should be optimized for resolution.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Monitor the eluent at a wavelength where **moxalactam** has significant absorbance (e.g., 270-280 nm).[\[20\]](#)
- Temperature: Maintain the column at a constant temperature to ensure reproducible retention times.

c. Data Analysis:

- Identify and quantify the peaks corresponding to the R-epimer, S-epimer, and any major degradation products using a validated integration method.
- Plot the natural logarithm of the concentration of each epimer versus time.
- Determine the pseudo-first-order rate constants for degradation and epimerization from the slopes of these plots.

Protocol for β -Lactamase Stability Assay

This protocol describes a spectrophotometric method to assess the stability of **moxalactam** against β -lactamase hydrolysis.

a. Reagents and Materials:

- **Moxalactam** solution of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.0).
- Purified β -lactamase enzyme solution.
- UV-Vis spectrophotometer.

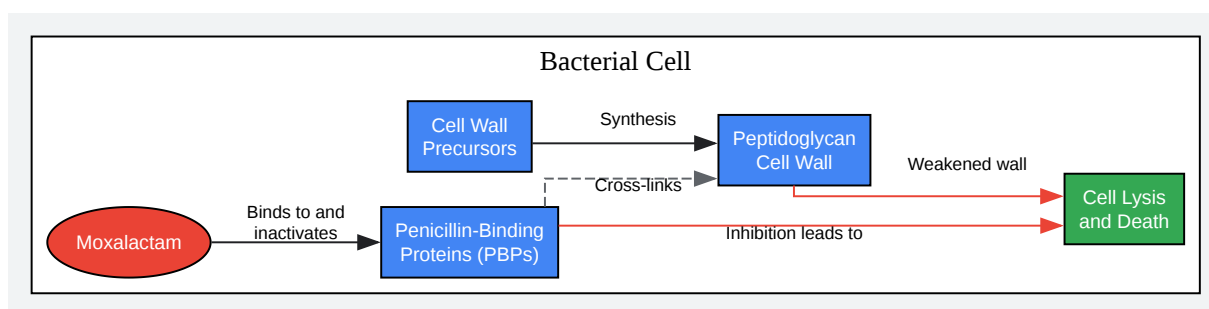
b. Procedure:

- Pipette the **moxalactam** solution into a quartz cuvette.
- Place the cuvette in the spectrophotometer and record the initial absorbance at the wavelength corresponding to the intact β -lactam ring (typically around 260-270 nm).
- Initiate the reaction by adding a small volume of the β -lactamase solution to the cuvette and mix quickly.
- Monitor the change in absorbance over time. Hydrolysis of the β -lactam ring results in a decrease in absorbance at this wavelength.
- As a control, perform the same experiment with a known β -lactamase-labile cephalosporin (e.g., cephaloridine).

c. Data Analysis:

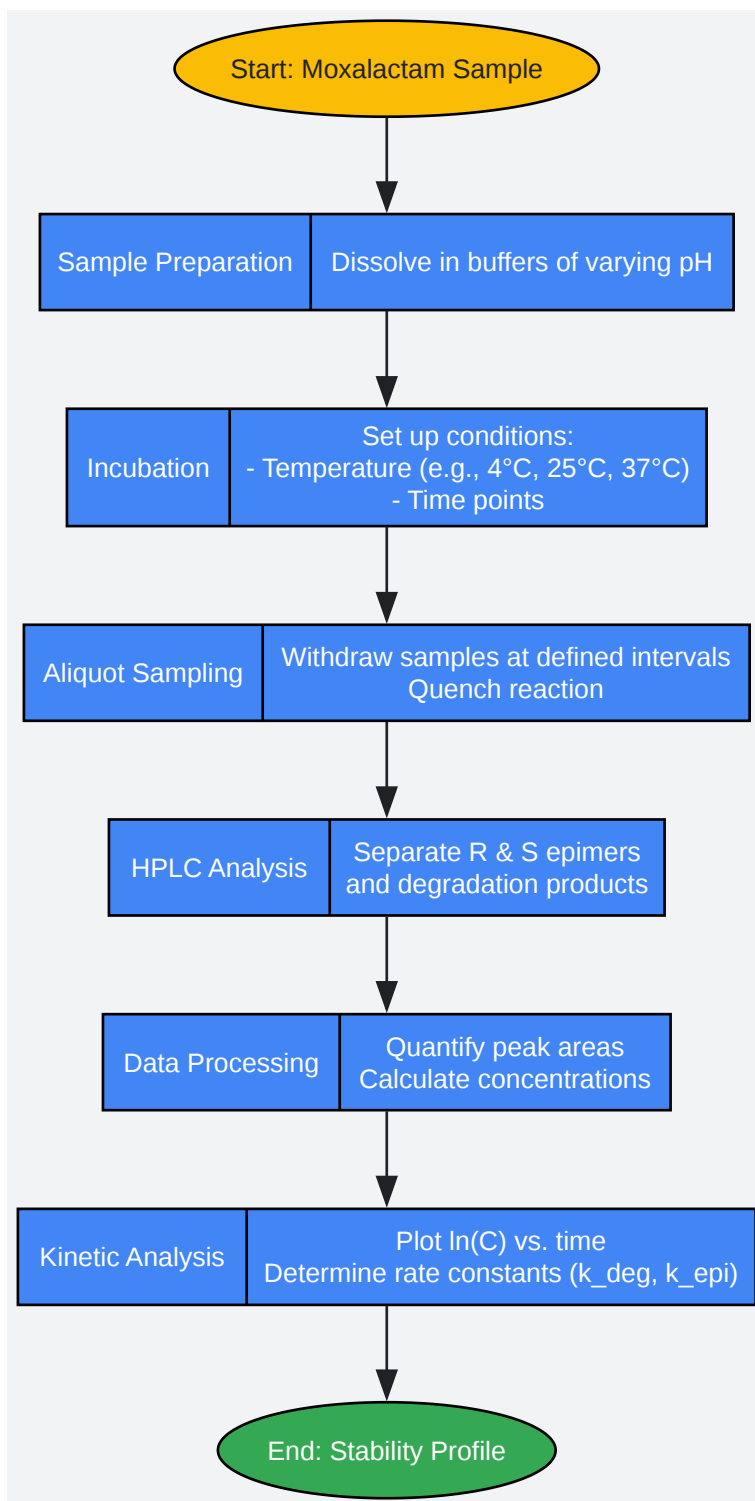
- Calculate the initial rate of hydrolysis from the linear portion of the absorbance vs. time curve.
- Compare the rate of hydrolysis of **moxalactam** to that of the control substrate. A significantly lower rate indicates stability against the tested β -lactamase.

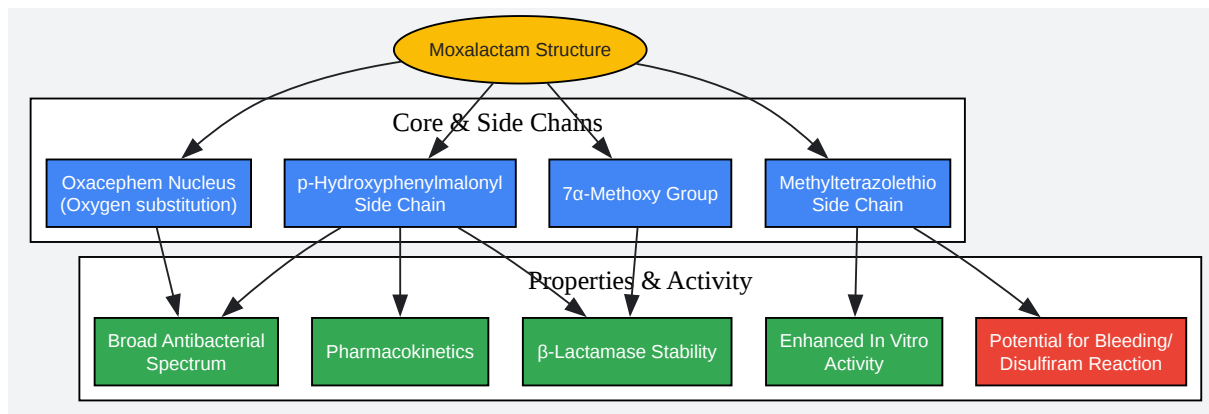
Visualizations



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Caption: Mechanism of action of **moxalactam** leading to bacterial cell death.





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stability of Moxalactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564020#moxalactam-chemical-structure-and-stability]

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